molecular formula C11H14F3NO2 B13722685 2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone

2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone

Cat. No.: B13722685
M. Wt: 249.23 g/mol
InChI Key: KPSZUCBQAYFOAY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone is a synthetic organic compound characterized by the presence of a trifluoroacetyl group and a dimethylaminomethylene group attached to a cyclohexanone ring

Chemical Reactions Analysis

Types of Reactions

2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoromethyl alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. The presence of both the trifluoroacetyl and dimethylaminomethylene groups allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C11H14F3NO2

Molecular Weight

249.23 g/mol

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one

InChI

InChI=1S/C11H14F3NO2/c1-15(2)6-7-4-3-5-8(9(7)16)10(17)11(12,13)14/h6,8H,3-5H2,1-2H3/b7-6+

InChI Key

KPSZUCBQAYFOAY-VOTSOKGWSA-N

Isomeric SMILES

CN(C)/C=C/1\CCCC(C1=O)C(=O)C(F)(F)F

Canonical SMILES

CN(C)C=C1CCCC(C1=O)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.